molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2

2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No. B1583416
CAS RN: 24851-69-2
M. Wt: 193.22 g/mol
InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-carboxylic acid is a synthetic, heterocyclic organic compound . It has a molecular weight of 193.23 and its IUPAC name is 2-methyl-1,3-benzothiazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Methylbenzo[d]thiazole-5-carboxylic acid is 1S/C9H7NO2S/c1-5-10-7-4-6 (9 (11)12)2-3-8 (7)13-5/h2-4H,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Methylbenzo[d]thiazole-5-carboxylic acid is a solid at room temperature . It has a molecular refractivity of 51.55 . The compound has a high GI absorption and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.63 .

Scientific Research Applications

Synthesis of Thiazole Derivatives

2-Methylbenzo[d]thiazole-5-carboxylic acid is involved in the synthesis of various thiazole derivatives. For instance, its use in the preparation of thiazole-5-carboxylate esters through photolysis demonstrates its role in creating compounds with potential biological activities. These esters show diverse chemical activities and are synthesized using a process involving trifluoroacetic acid and thioamides, confirmed by X-ray crystal structures of 2-methylthiazole-5-carboxylic acid and its byproducts (Fong, Janowski, Prager, & Taylor, 2004).

Biological Screening and Activity

In the realm of biological research, 2-methylbenzo[d]thiazole-5-carboxylic acid derivatives have been synthesized and screened for antimicrobial activities. For example, thiazole carboxamide derivatives synthesized from 2-methylbenzo[d]thiazole-5-carboxylic acid have shown effectiveness against various bacteria, including gram-positive and gram-negative strains. These compounds have been found to possess antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Supramolecular Chemistry

2-Methylbenzo[d]thiazole-5-carboxylic acid is also significant in the study of supramolecular chemistry. It has been used in the formation of cocrystals and adducts, which are essential for understanding non-covalent interactions in crystal engineering. These studies are vital for the development of new materials and understanding molecular interactions in solid-state chemistry (Zhang, Hu, Chen, Zhang, Xu, Jin, & Wang, 2021).

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFPZOJUJGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349491
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazole-5-carboxylic acid

CAS RN

24851-69-2
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzothiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloro-3-nitrobenzoic acid (2.02 g, 10.00 mmol), sodium sulfide nonahydrate (7.22 g, 30.00 mmol) and water (5 ml) were suspended, and the mixture was heated at about 100° C. for 30 minutes. After being allowed to cool, the mixture was cooled by ice, and acetic anhydride (18 ml) and acetic acid (10 ml) were added to the mixture. The resulting mixture was heated under reflux for 2 hours and stirred at a room temperature for 15 hours. To the mixture, tap water and then ethyl acetate were added, and sulfur was removed by filtration. The ethyl acetate layer was washed with a saturated saline solution, and then dried over anhydrous magnesium sulfate and concentrated to give the title compound (1.54 g, 80%) as a light-yellow powder.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Christen, C Kamischke, HD Kulasekara… - …, 2019 - Wiley Online Library
The bacterial second messenger cyclic diguanosine monophosphate (c‐di‐GMP) is a key regulator of cellular motility, the cell cycle, and biofilm formation with its resultant antibiotic …
F Li, SK Sun, Z Jin, BX Zhao, ZM Lin - Talanta, 2024 - Elsevier
This work presented a novel ratiometric fluorescent probe (NBO) based on benzothiazole dye, which could monitor the pH fluctuations with high sensitivity via the intramolecular charge …
Number of citations: 3 www.sciencedirect.com

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